

# A Comparative Analysis of DBO Beta-Lactamase Inhibitors: Avibactam, Relebactam, and Durlobactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pilabactam sodium |           |
| Cat. No.:            | B10831553         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. A key resistance mechanism is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics. The development of  $\beta$ -lactamase inhibitors (BLIs) has been a crucial strategy to overcome this resistance. Among the most promising are the diazabicyclooctane (DBO) inhibitors. This guide provides a comparative analysis of three key DBO inhibitors: avibactam, relebactam, and durlobactam, with additional context from other BLIs like the boronic acid derivative vaborbactam and the novel DBO zidebactam.

# **Executive Summary**

This guide offers an objective comparison of the performance of avibactam, relebactam, and durlobactam, supported by experimental data. We present a detailed analysis of their in vitro activity against key bacterial pathogens, clinical efficacy from Phase 3 trials, and the experimental protocols for the cited studies. Visual diagrams are provided to illustrate the mechanism of action and experimental workflows.

# In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of  $\beta$ -lactamase inhibitors is a critical indicator of their potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data for avibactam,



relebactam, and durlobactam in combination with their respective  $\beta$ -lactam partners against key Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) Against Enterobacterales

| Organism                 | β-Lactamase<br>Profile | Ceftazidime-<br>Avibactam | lmipenem-<br>Relebactam | Meropenem-<br>Vaborbactam |
|--------------------------|------------------------|---------------------------|-------------------------|---------------------------|
| Klebsiella<br>pneumoniae | KPC-producing          | 8                         | 0.5                     | 1[1]                      |
| Klebsiella<br>pneumoniae | ESBL-producing         | ≤1                        | ≤0.5                    | ≤0.06                     |
| Enterobacter cloacae     | AmpC-producing         | 2                         | 1                       | 0.25                      |
| Escherichia coli         | ESBL-producing         | 0.5                       | ≤0.5                    | ≤0.06                     |

Table 2: Comparative In Vitro Activity (MIC90, μg/mL) Against Pseudomonas aeruginosa

| β-Lactamase Profile            | Ceftazidime-Avibactam | lmipenem-Relebactam |
|--------------------------------|-----------------------|---------------------|
| AmpC-overproducing             | 16                    | 4[2]                |
| Carbapenem-Resistant (non-MBL) | 16                    | 8                   |

Table 3: Comparative In Vitro Activity (MIC90, µg/mL) Against Acinetobacter baumannii

| β-Lactamase Profile                  | Sulbactam-Durlobactam | Sulbactam-Avibactam |
|--------------------------------------|-----------------------|---------------------|
| Carbapenem-Resistant (OXA-producing) | 4[3]                  | 16[4][5]            |

# **Clinical Efficacy: Phase 3 Trial Outcomes**



Clinical trials provide the ultimate assessment of a drug's efficacy and safety in humans. The following tables summarize key outcomes from Phase 3 clinical trials of  $\beta$ -lactam/DBO inhibitor combinations.

Table 4: Clinical Efficacy of Ceftazidime-Avibactam

| Indication                                                                     | Comparator | Primary<br>Endpoint             | Ceftazidime<br>-Avibactam<br>(%) | Comparator<br>(%) | Reference |
|--------------------------------------------------------------------------------|------------|---------------------------------|----------------------------------|-------------------|-----------|
| Complicated Intra- Abdominal Infection (cIAI)                                  | Meropenem  | Clinical Cure                   | 82.5                             | 85.9              | [6]       |
| Complicated Urinary Tract Infection (cUTI)                                     | Doripenem  | Microbiologic<br>al Eradication | 77.4                             | 71.0              | [6]       |
| Hospital-<br>Acquired/Ven<br>tilator-<br>Associated<br>Pneumonia<br>(HABP/VABP | Meropenem  | Clinical Cure                   | 68.8                             | 73.0              | [6]       |

Table 5: Clinical Efficacy of Imipenem-Relebactam



| Indication                                                                     | Comparator                  | Primary<br>Endpoint               | Imipenem-<br>Relebactam<br>(%) | Comparator<br>(%) | Reference |
|--------------------------------------------------------------------------------|-----------------------------|-----------------------------------|--------------------------------|-------------------|-----------|
| Complicated Intra- Abdominal Infection (cIAI)                                  | Imipenem/Cil<br>astatin     | Clinical<br>Response              | 96.3                           | 95.2              | [7]       |
| Complicated Urinary Tract Infection (cUTI)                                     | Imipenem/Cil<br>astatin     | Microbiologic<br>al Response      | 95.5                           | 98.7              | [8]       |
| Hospital-<br>Acquired/Ven<br>tilator-<br>Associated<br>Pneumonia<br>(HABP/VABP | Piperacillin/Ta<br>zobactam | Day 28 All-<br>Cause<br>Mortality | 15.9                           | 21.3              | [9]       |

Table 6: Clinical Efficacy of Sulbactam-Durlobactam

| Indication                                                                        | Comparator | Primary<br>Endpoint               | Sulbactam-<br>Durlobacta<br>m (%) | Comparator<br>(%) | Reference |
|-----------------------------------------------------------------------------------|------------|-----------------------------------|-----------------------------------|-------------------|-----------|
| HABP/VABP<br>caused by<br>Acinetobacter<br>baumannii-<br>calcoaceticus<br>complex | Colistin   | Day 28 All-<br>Cause<br>Mortality | 19                                | 32.3              | [3]       |

# **Mechanism of Action and Experimental Workflows**







To understand the function and evaluation of these inhibitors, the following diagrams illustrate their mechanism of action and a typical experimental workflow for their screening.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactamase inhibitor Wikipedia [en.wikipedia.org]
- 3. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for beta-lactamase activity and inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Phase 2, Dose-Ranging Study of Relebactam with Imipenem-Cilastatin in Subjects with Complicated Intra-abdominal Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective, randomized, double-blind, Phase 2 dose-ranging study comparing efficacy and safety of imipenem/cilastatin plus relebactam with imipenem/cilastatin alone in patients with complicated urinary tract infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- To cite this document: BenchChem. [A Comparative Analysis of DBO Beta-Lactamase Inhibitors: Avibactam, Relebactam, and Durlobactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831553#comparative-analysis-of-dbobeta-lactamase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com